molecular formula C7H7N3O3 B3329548 N-Methyl 2-nitroisonicotinamide CAS No. 60780-24-7

N-Methyl 2-nitroisonicotinamide

Cat. No.: B3329548
CAS No.: 60780-24-7
M. Wt: 181.15 g/mol
InChI Key: GQFJJDBIUXZMLA-UHFFFAOYSA-N
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Description

N-Methyl 2-nitroisonicotinamide is a pyridine carboxamide derivative characterized by a nitro (-NO₂) group at the 2-position of the isonicotinamide core and a methyl (-CH₃) substituent on the amide nitrogen.

Properties

IUPAC Name

N-methyl-2-nitropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-8-7(11)5-2-3-9-6(4-5)10(12)13/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFJJDBIUXZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-Methyl 2-nitroisonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections and cancer. The nitro group can be reduced in vivo to form reactive intermediates that can interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties. Its nitro and amide functionalities make it a versatile building block for constructing complex molecular architectures.

    Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their toxicity, metabolism, and mechanism of action.

Mechanism of Action

The mechanism by which N-Methyl 2-nitroisonicotinamide exerts its effects involves several pathways:

    Reduction to Amino Derivatives: In biological systems, the nitro group can be enzymatically reduced to an amino group, forming reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects.

    Interaction with Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the targets, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
This compound -NO₂ (2), -N(CH₃) (amide) C₈H₈N₃O₃* ~206.17* N/A N/A
2-Bromo-N-methoxy-N-methylisonicotinamide -Br (2), -N(OCH₃)(CH₃) C₈H₉BrN₂O₂ 245.07 656257-69-1
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide -Cl (2), -N(OCH₃)(CH₃), -CH₃ (6) C₉H₁₁ClN₂O₂ ~214.65† 329946-08-9

*Theoretical values based on structural inference.
†Calculated from molecular formula.

Key Observations:

  • Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to halogenated analogs (e.g., Br/Cl in ). This could influence stability, solubility, and interaction with biological targets.
  • Molecular Weight: The nitro derivative has a lower molecular weight (~206.17) than the brominated analog (245.07) but is comparable to the chlorinated compound (~214.65).
  • Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo in ) are often intermediates in cross-coupling reactions. The nitro group may instead facilitate reduction or substitution reactions.

Functional Group Comparisons

  • Nitro vs.
  • Methyl vs. Methoxy Groups: The methoxy (-OCH₃) substituent in analogs increases steric bulk and polarity compared to a simple methyl group, possibly affecting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl 2-nitroisonicotinamide
Reactant of Route 2
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